

# Limnetrelvir (ABBV-903): A Technical Guide to SARS-CoV-2 Main Protease Inhibition

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a complex interplay of viral proteins to replicate and propagate. Among the most critical of these is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This cysteine protease is indispensable for the viral life cycle, as it is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that form the replication-transcription complex.[1][3] The unique substrate specificity of Mpro, which is highly conserved across coronaviruses and distinct from human proteases, makes it an exceptionally attractive target for antiviral drug development with a potentially high therapeutic index.[1][3] Limnetrelvir (ABBV-903) is a potent, investigational Mpro inhibitor that has shown significant promise in preclinical studies and has advanced to Phase 1 clinical trials.[4][5][6] This document provides a comprehensive technical overview of the available data on Limnetrelvir's inhibition of SARS-CoV-2 Mpro.

# Mechanism of SARS-CoV-2 Mpro Inhibition by Limnetrelvir

The SARS-CoV-2 replication process begins with the translation of viral RNA into two large polyproteins, pp1a and pp1ab.[1] The main protease, Mpro, then systematically cleaves these



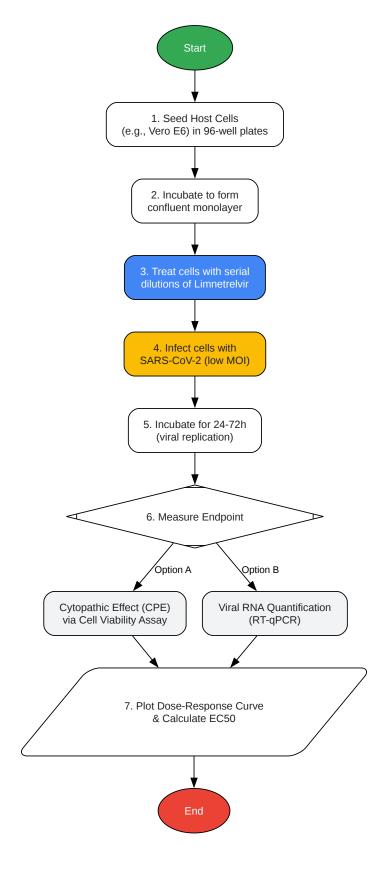




polyproteins at eleven distinct sites to release functional nsps.[4][7] This proteolytic processing is an absolute requirement for the assembly of the viral replication machinery.[4]

Limnetrelvir is a potent Mpro inhibitor that disrupts this essential process.[4][8][9] By binding to the active site of the Mpro enzyme, Limnetrelvir blocks its catalytic activity, thereby preventing the cleavage of the viral polyproteins.[1] This inhibition effectively halts the viral life cycle.[3] Limnetrelvir is classified as a peptidomimetic inhibitor, a class of molecules designed to mimic the natural peptide substrate of the Mpro.[6] Many such inhibitors function by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, though the specific binding mechanism for Limnetrelvir (covalent vs. non-covalent) is not yet detailed in publicly available literature.[6][7]





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